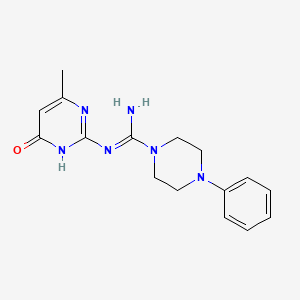![molecular formula C21H26N2O3 B5968690 1-[(3,5-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5968690.png)
1-[(3,5-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3,5-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine, also known as DAPP, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. DAPP belongs to the class of piperazine derivatives and has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and antidepressant effects.
Wirkmechanismus
The mechanism of action of 1-[(3,5-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine is not fully understood. However, it is believed to act through multiple pathways. This compound has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of pro-inflammatory prostaglandins. This compound has also been shown to modulate the activity of opioid receptors in the brain, which are involved in the regulation of pain perception. Furthermore, this compound has been found to increase the levels of neurotransmitters such as serotonin and norepinephrine, which are involved in the regulation of mood.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This compound has also been found to decrease the levels of prostaglandins, which are involved in the inflammatory response. Additionally, this compound has been shown to modulate the activity of opioid receptors in the brain, which are involved in the regulation of pain perception. Furthermore, this compound has been found to increase the levels of neurotransmitters such as serotonin and norepinephrine, which are involved in the regulation of mood.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(3,5-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine has several advantages for lab experiments. It is readily available and can be synthesized using simple chemical reactions. This compound is also stable under normal laboratory conditions and can be stored for extended periods of time. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, this compound has not been extensively studied in human clinical trials, which limits its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for the study of 1-[(3,5-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine. Firstly, further research is needed to elucidate the mechanism of action of this compound. This will provide a better understanding of its biological activity and potential therapeutic applications. Secondly, more studies are needed to evaluate the safety and efficacy of this compound in human clinical trials. This will provide valuable information for the development of new drugs based on this compound. Finally, there is a need to explore the potential of this compound as a lead compound for the development of new drugs for the treatment of various diseases. This will require the synthesis and evaluation of new derivatives of this compound with improved pharmacological properties.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound has been found to exhibit anti-inflammatory, analgesic, and antidepressant effects. The synthesis of this compound involves the reaction of 1-(3,5-dimethylphenoxy)acetyl chloride with 4-(2-methoxyphenyl)piperazine in the presence of a base such as triethylamine. The mechanism of action of this compound is not fully understood, but it is believed to act through multiple pathways. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of this compound, including further research on its mechanism of action, evaluation of its safety and efficacy in human clinical trials, and exploration of its potential as a lead compound for the development of new drugs.
Synthesemethoden
The synthesis of 1-[(3,5-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine involves the reaction of 1-(3,5-dimethylphenoxy)acetyl chloride with 4-(2-methoxyphenyl)piperazine in the presence of a base such as triethylamine. The reaction proceeds under reflux conditions in a suitable solvent such as dichloromethane or chloroform. After the completion of the reaction, the product is purified by column chromatography or recrystallization. The yield of the final product is typically in the range of 50-70%.
Wissenschaftliche Forschungsanwendungen
1-[(3,5-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This compound has also been shown to possess analgesic properties by modulating the activity of opioid receptors in the brain. Additionally, this compound has been found to exhibit antidepressant effects by increasing the levels of neurotransmitters such as serotonin and norepinephrine.
Eigenschaften
IUPAC Name |
2-(3,5-dimethylphenoxy)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-16-12-17(2)14-18(13-16)26-15-21(24)23-10-8-22(9-11-23)19-6-4-5-7-20(19)25-3/h4-7,12-14H,8-11,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SULNUPZUYVQUJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)N2CCN(CC2)C3=CC=CC=C3OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(1H-benzimidazol-2-ylmethyl)-2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5968617.png)
![1-[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)methanamine](/img/structure/B5968620.png)
![7-chloro-3-[2-(tetrahydro-2H-pyran-2-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B5968633.png)
![dimethyl 4-[4-(benzyloxy)phenyl]-1-(3,4-dimethoxybenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5968635.png)
![7'-amino-1-(2-fluorobenzyl)-2'-[(3-fluorobenzyl)thio]-2,4'-dioxo-1,2,4',8'-tetrahydro-3'H-spiro[indole-3,5'-pyrido[2,3-d]pyrimidine]-6'-carbonitrile](/img/structure/B5968639.png)


![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2,4-dichlorophenyl)urea](/img/structure/B5968656.png)

![7-cyclohexyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5968676.png)
![N-(3-ethoxypropyl)-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}acetamide](/img/structure/B5968682.png)
![1-(2-chlorobenzyl)-4-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-2-pyrrolidinone](/img/structure/B5968692.png)
![N-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl}-1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B5968708.png)

